4-Fold Potentiation of Ciprofloxacin Against NorA-Overexpressing S. aureus
4-Chloro-3-methylphenylboronic acid acts as an inhibitor of the Staphylococcus aureus NorA efflux pump [1]. This inhibition directly translates to a 4-fold increase in the activity of the antibiotic ciprofloxacin against the resistant S. aureus strain 1199B, which overexpresses NorA, when the compound is present at concentrations as low as 2 μg/mL [1]. This demonstrates a specific, functional advantage over related boronic acids that were not identified as hits in the original screening campaign.
| Evidence Dimension | Efflux pump inhibition and antibiotic potentiation |
|---|---|
| Target Compound Data | 4-fold increase in ciprofloxacin activity |
| Comparator Or Baseline | Vehicle control (DMSO) or other boronic acids not active against NorA |
| Quantified Difference | 4-fold increase in antibiotic efficacy |
| Conditions | Against S. aureus 1199B (NorA overexpressor) at a concentration of 2 μg/mL [1] |
Why This Matters
This quantitative data identifies the compound as a specific, functional tool for efflux pump research, differentiating it from generic boronic acid building blocks used in synthesis.
- [1] Fontaine, F., Hequet, A., Voisin-Chiret, A.-S., Bouillon, A., Lesnard, A., Cresteil, T., ... & Rault, S. (2014). First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. Journal of Medicinal Chemistry, 57(6), 2536-2548. View Source
